Welcome to the BenchChem Online Store!
molecular formula C27H33N3O6S3 B1296707 1,4,7-Tritosyl-1,4,7-triazonane CAS No. 52667-89-7

1,4,7-Tritosyl-1,4,7-triazonane

Cat. No. B1296707
M. Wt: 591.8 g/mol
InChI Key: BLZOXONTWBENEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08945514B2

Procedure details

1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (17.56 g, 29.7 mmol) and phenol (21 g, 223.0 mmol) are dissolved in 240 ml of a solution of HBr (33%) in glacial acetic acid. The solution is heated at 90° C. for 30 h. A solid appears after 3 h. After returning to ambient temperature, the mixture is filtered and the solid is washed with diethyl ether (2×80 ml). The hydrobromide salt is dissolved in a 1M sodium hydroxide solution until the pH is of the order of 12 units. The aqueous solution is extracted with chloroform (8×50 ml). The combined organic phases are dried over Na2SO4 and the solvent is evaporated under vacuum. Finally, a white solid is obtained (7.36 g, yield 88%).
Quantity
17.56 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:39])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C1(O)C=CC=CC=1>Br.C(O)(=O)C>[C:1]1([CH3:39])[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)(=[O:8])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
17.56 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
solution
Quantity
240 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the solid is washed with diethyl ether (2×80 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The hydrobromide salt is dissolved in a 1M sodium hydroxide solution until the pH
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with chloroform (8×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Finally, a white solid is obtained (7.36 g, yield 88%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCNCCNCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.